![molecular formula C9H11N5OS B3448801 N-(2-propyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide](/img/structure/B3448801.png)
N-(2-propyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide
Overview
Description
N-(2-propyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide is a chemical compound with potential applications in scientific research. It is commonly referred to as PTZ or PTZ-TPC and belongs to the class of tetrazole derivatives.
Mechanism of Action
PTZ-TPC acts as a GABA antagonist and blocks the inhibitory neurotransmitter GABA. This results in increased excitability of neurons and can lead to the development of seizures. PTZ-TPC also activates the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
PTZ-TPC induces seizures in animal models by increasing neuronal excitability. It has been shown to cause oxidative stress and inflammation in the brain, which may contribute to the development of neurodegenerative disorders. PTZ-TPC also affects neurotransmitter systems in the brain, including GABA, glutamate, and acetylcholine.
Advantages and Limitations for Lab Experiments
PTZ-TPC is a commonly used convulsant agent in animal models of epilepsy due to its reliability and reproducibility. It is easy to administer and has a predictable onset and duration of action. However, PTZ-TPC may not accurately reflect the complex nature of human epilepsy and may not be suitable for all types of seizures.
Future Directions
There are several potential future directions for research on PTZ-TPC. One area of interest is the development of new antiepileptic drugs that target the mechanisms underlying PTZ-TPC-induced seizures. Another area of interest is the use of PTZ-TPC in the study of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for PTZ-TPC to be used as a tool to study the role of neurotransmitter systems in the brain and to develop new treatments for neurological disorders.
Scientific Research Applications
PTZ-TPC has potential applications in scientific research, particularly in the field of neuroscience. It is commonly used as a convulsant agent in animal models of epilepsy to induce seizures. PTZ-TPC is also used to study the effect of antiepileptic drugs on seizure threshold and to evaluate the efficacy of new antiepileptic drugs. In addition, PTZ-TPC has been used to study the mechanisms underlying neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h3-4,6H,2,5H2,1H3,(H,10,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHGXVSPCUBKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.